molecular formula C15H20F3NO4S B3134683 3-(tert-butylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 400082-39-5

3-(tert-butylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No. B3134683
CAS RN: 400082-39-5
M. Wt: 367.4 g/mol
InChI Key: FTOPJSJHSTXPGH-UHFFFAOYSA-N
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Description

The compound “3-(tert-butylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide” appears to contain several functional groups including a tert-butylsulfonyl group, a hydroxy group, a methyl group, and a trifluoromethylphenyl group . These groups could potentially confer a variety of chemical properties to the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .


Chemical Reactions Analysis

The tert-butylsulfonyl group can react with primary and secondary amines to form tert-butylsulfinamides . The trifluoromethyl group is often involved in various types of trifluoromethylation reactions .


Physical And Chemical Properties Analysis

Based on the functional groups present, this compound is likely to be a solid at room temperature. It may also exhibit unique optical properties due to the presence of the trifluoromethyl group .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many trifluoromethyl-containing compounds are important in the pharmaceutical industry .

Future Directions

The future research directions for this compound would likely depend on its intended applications. For instance, if it shows promise as a pharmaceutical, further studies could explore its efficacy, pharmacokinetics, and potential side effects .

properties

IUPAC Name

3-tert-butylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO4S/c1-13(2,3)24(22,23)9-14(4,21)12(20)19-11-7-5-6-10(8-11)15(16,17)18/h5-8,21H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOPJSJHSTXPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(C)(C(=O)NC1=CC=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-butylsulfonyl)-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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